molecular formula C8H6ClFN2O3 B2803712 N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide CAS No. 95635-45-3

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide

Cat. No.: B2803712
CAS No.: 95635-45-3
M. Wt: 232.6
InChI Key: QXPWQNJSUGIFPM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring, along with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of nitrating agents like nitric acid and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The antibacterial activity of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is believed to involve the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria. The presence of the chloro and fluoro groups enhances the compound’s stability and binding affinity to the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide stands out due to the specific combination of chloro, fluoro, and nitro groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and materials with specialized properties .

Properties

IUPAC Name

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPWQNJSUGIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4'-chloro-2'-fluoroacetanilide (51 g, 0.272 mol) in concentrated sulfuric acid (100 mL) is cooled to 0° C., treated with nitric acid (90% real, 14 mL, 0.300 mol) over 45 minutes, stirred for 10 minutes, and poured onto ice. The resultant aqueous mixture is filtered to obtain a tan solid which is washed with water, dried overnight, and recrystallized from a chloroform/hexanes (17:1) solution to give the title product as a yellow solid.
Quantity
51 g
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reactant
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100 mL
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solvent
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14 mL
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reactant
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Synthesis routes and methods II

Procedure details

To 20 % ice-cooled fuming sulfuric acid (50 g), 4-(N-acetylamino)-1-chloro-3-fluorobenzene (9.4 g) was dissolved, followed by gradual addition of fuming nitric acid (3.5 g) while keeping the temperature at 0° to 5° C. The resultant mixture was stirred at the same temperature for 1 hour and poured into ice (50 g). The precipitated crystals were collected by filteration, and the filtrate was washed with water and dried to give 11.6 g of 4-(N-acetylamino)-1-chloro-5-fluoro-2-nitrobenzene. M.P., 124.7°-125.7° C.
[Compound]
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9.4 g
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3.5 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of 375.2 g (2 mole) of N-(4-chloro-2-fluorophenyl)acetamide in 600 mL of concentrated sulfuric acid and 400 mL of oleum (30%) was added 166 mL of a 1:1 mixture of nitric acid (100%) and concentrated sulfuric acid at 0° C. over a period of 1.5 hours. After the addition was complete, the reaction mixture was poured into 11 L of ice water. The precipitate was filtered and the filter cake suspended in 200 mL of water. The solid was redissolved by the addition of 2 L of ethyl acetate and neutralized with aqueous NaOH to pH 7. The two phase mixture was heated to 50° C. and separated. The organic layer was washed with 150 mL of water. 200 mL of ethyl acetate were distilled off and the remaining solution was treated with 12 g of Celite® at 70° C., filtered and washed with another 200 mL of ethyl acetate.
Quantity
375.2 g
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600 mL
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400 mL
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